molecular formula C17H15NO3 B12899008 2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one CAS No. 79687-69-7

2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one

Katalognummer: B12899008
CAS-Nummer: 79687-69-7
Molekulargewicht: 281.30 g/mol
InChI-Schlüssel: QXQDFKMMBAPYOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

The synthesis of 2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one typically involves multi-step organic reactions. One effective method includes the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by the condensation of the obtained bromo derivatives with thiourea in acetonitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

2,3-Diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,3-Diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one involves its interaction with specific molecular targets and pathways. For example, some derivatives of isoxazoles have been shown to inhibit HSP90, a protein involved in the stabilization and activation of many client proteins . This inhibition can lead to the disruption of various cellular processes, making it a potential target for anticancer therapies.

Vergleich Mit ähnlichen Verbindungen

2,3-Diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement and the potential for diverse applications in various fields.

Eigenschaften

CAS-Nummer

79687-69-7

Molekularformel

C17H15NO3

Molekulargewicht

281.30 g/mol

IUPAC-Name

2,3-diphenyl-3,3a,6,6a-tetrahydrofuro[3,4-d][1,2]oxazol-4-one

InChI

InChI=1S/C17H15NO3/c19-17-15-14(11-20-17)21-18(13-9-5-2-6-10-13)16(15)12-7-3-1-4-8-12/h1-10,14-16H,11H2

InChI-Schlüssel

QXQDFKMMBAPYOB-UHFFFAOYSA-N

Kanonische SMILES

C1C2C(C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.